molecular formula C9H6ClNO2S B1587697 Isoquinoline-5-sulfonyl Chloride CAS No. 84468-15-5

Isoquinoline-5-sulfonyl Chloride

Cat. No.: B1587697
CAS No.: 84468-15-5
M. Wt: 227.67 g/mol
InChI Key: WHIDHHUCCTYJKA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoquinoline-5-sulfonyl Chloride is an Isoquinoline sulfonamide, which is shown to act as an inhibitor of mammalian protein kinases . These protein kinases are the primary targets of this compound. Protein kinases play a crucial role in various cellular processes, including cell division, signal transduction, and differentiation .

Mode of Action

This compound interacts with its targets, the protein kinases, by competitively binding to ATP . This competitive binding inhibits the activity of the protein kinases, thereby altering their function and resulting in changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. Specifically, it impacts the pathways involving signal transduction and cell division . The downstream effects of this include changes in cell growth and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein kinase activity, which can lead to alterations in cell growth and differentiation . This can have significant effects on various biological processes, including cell division and signal transduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .

Biochemical Analysis

Biochemical Properties

Isoquinoline-5-sulfonyl Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is a RHO kinase inhibitor that increases the activity of myosin light chain phosphatase, leading to vasodilation and reduced tension in endothelial cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by improving microcirculation in brain tissue . It also antagonizes inflammatory factors, protects neurons against apoptosis, and promotes neuronal regeneration .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. As a RHO kinase inhibitor, it increases the activity of myosin light chain phosphatase, leading to vasodilation and reduced tension in endothelial cells .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-5-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It reacts readily with nucleophiles such as amines to form sulfonamide derivatives .

Common Reagents and Conditions:

    Amines: React with this compound to form sulfonamides.

    Alcohols: Can react to form sulfonate esters.

    Water: Hydrolyzes the compound to isoquinoline-5-sulfonic acid.

Major Products Formed:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Isoquinoline-5-sulfonic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

    Isoquinoline-5-sulfonic Acid: The hydrolyzed form of isoquinoline-5-sulfonyl chloride.

    Quinoline-5-sulfonyl Chloride: A similar compound with a quinoline ring instead of an isoquinoline ring.

    Sulfonyl Chlorides: A broader class of compounds with similar reactivity.

Uniqueness: this compound is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various bioactive molecules. Its ability to form stable sulfonamide and sulfonate ester derivatives makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

isoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIDHHUCCTYJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391888
Record name Isoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84468-15-5
Record name 5-Isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84468-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-isoquinolinesulfonic acid (4.18 g, 20 mmol), and phosphorus pentachloride (6.24 g, 30 mmol) in phosphorus oxychloride (20 mL) was heated at 120° C. for two days. The reaction mixture was cooled to ambient temperature and diluted with dry chloroform (60 mL). The white precipitate was collected, washed with dry chloroform and dried under high vacuum to give the title compound as a white solid (4.40 g, 83%) which was used for the next step without further purification. 1H-NMR (300 MHz, CDCl3) δ 9.95 (s, 1H), 9.16 (d, J=6.8 Hz, 1H), 8.74 (d, J=6.8 Hz, 1H), 8.52 (t, J=7.0 Hz, 2H), 7.99 (t, J=7.3 Hz, 1H).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Isoquinoline-5-sulfonyl Chloride in pharmaceutical research?

A1: this compound serves as a crucial intermediate in synthesizing Fasudil Hydrochloride [, , , ]. It reacts with Homopiperazine to form the final drug molecule.

Q2: Can you describe a common synthetic route for Fasudil Hydrochloride involving this compound?

A2: Multiple research papers [, , ] outline a consistent synthesis method:

    Q3: The provided research mentions "high-purity" Fasudil Hydrochloride. What are the reported purity levels achieved using this compound in this synthesis?

    A3: The research indicates that employing this compound in the synthesis allows for achieving Fasudil Hydrochloride with high purity, exceeding 99.9% with impurity content below 0.1% [, ].

    Q4: Besides purity, what other advantages are there to using this specific synthesis route?

    A4: The research highlights several advantages of this synthetic approach:

    • Mild reaction conditions: Contributing to safer and more manageable synthesis [].
    • High yield: Resulting in efficient production of Fasudil Hydrochloride [].
    • Easy industrial production: The straightforward process and readily available reagents make it suitable for scaling up [].

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